molecular formula C11H14O4 B017137 3-(3,4-Dimethoxyphenyl)propionic acid CAS No. 2107-70-2

3-(3,4-Dimethoxyphenyl)propionic acid

Cat. No.: B017137
CAS No.: 2107-70-2
M. Wt: 210.23 g/mol
InChI Key: LHHKQWQTBCTDQM-UHFFFAOYSA-N
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Description

3,4-Dimethoxyhydrocinnamic acid, also known as 3-(3,4-Dimethoxyphenyl)propanoic acid, is an organic compound with the molecular formula C11H14O4. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is of interest due to its various applications in scientific research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxyhydrocinnamic acid can be synthesized through several methods. One common synthetic route involves the reaction of veratraldehyde with Meldrum’s acid in the presence of formic acid and triethylamine. The reaction mixture is refluxed in benzene for several hours, followed by acidification and extraction to yield the desired product .

Industrial Production Methods

Industrial production methods for 3,4-Dimethoxyhydrocinnamic acid typically involve similar synthetic routes but are optimized for larger scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyhydrocinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,4-Dimethoxyhydrocinnamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxyhydrocinnamic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKQWQTBCTDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175294
Record name 3-(3,4-Dimethoxyphenyl)propionic acid
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2107-70-2
Record name 3-(3,4-Dimethoxyphenyl)propionic acid
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Record name 3-(3,4-Dimethoxyphenyl)propionic acid
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Record name 3-(3,4-dimethoxyphenyl)propanoic acid
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Record name 3-(3,4-dimethoxyphenyl)propionic acid
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Record name 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID
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Synthesis routes and methods I

Procedure details

After dropping 20.4 g (23.7 ml, 0.24 mol) of piperidine to 27.6 g (22.6 ml, 0.6 mol) of formic acid under stirring and cooling, 7.2 g (0.05 mol) of Meldrum's acid and 8.3 g (0.05 mol) of veratraldehyde were added to the above mixture, then the procedure of Example 35 was followed.
Quantity
23.7 mL
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Quantity
8.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

After weighing 14.4 g (0.1 mol) of Meldrum's acid and 16.6 g (0.1 mol) of veratraldehyde to 50 ml of the mixture of formic acid and triethylamine prepared according to Example 1, the reaction mixture was heated to 90° C. during 1 hour and maintained at 90° C. for 2 hours. After cooling down to room temperature 200 ml of ice-water were added to the reaction mixture, the pH value was adjusted to 1 by adding concentrated hydrochloric acid and the mixture was let stand at 5° C. for 16 hours. After filtration the precipitate was washed 3 times on the filter and dried at 40° C. under reduced pressure.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A reaction mixture containing 14.4 g (0.1 mol) of Meldrum's acid, 16.6 g (0.1 mol) of veratraldehyde, 100 ml of ethyl acetate and 25 ml of the mixture of formic acid and triethylamine prepared as described in Example 1 was heated to its boiling point during 1 hour and then refluxed for 6 hours. After distilling off the ethyl acetate under reduced pressure, the distillation residue was cooled to room temperature, 100 ml of water were added and the pH value of the mixture was adjusted to 1 with concentrated hydrochloric acid, then the method described in Example 1 was followed.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step One

Synthesis routes and methods IV

Procedure details

After dropwise adding 17.55 g (25 ml, 0.24 mol) of diethylamine to 27.6 g (22.6 ml, 0.6 mol) of formic acid under stirring and cooling, 7.2 g (0.05 mol) of Meldrum's acid and 8.3 g (0.05 mol) of veratraldehyde were added to the above mixture, then the procedure of Example 35 was followed.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

After adding 6.25 ml of the mixture of formic acid and triethylamine prepared as described in Example 1 to 15 ml of dimethylformamide, 3.60 g (0.025 mol) of Meldrum's acid and 4.15 g (0.025 mol) of veratraldehyde were added to the above mixture, which was then heated to 110° C. during 1 hour and reacted at the same temperature for 3 hours. The product was separated from the reaction mixture by the method as described in Example 1.
[Compound]
Name
mixture
Quantity
6.25 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
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3.6 g
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4.15 g
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8 (± 7) mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dimethoxyphenyl)propionic acid
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Customer
Q & A

Q1: What are the key metabolic pathways of 3-(3,4-Dimethoxyphenyl)propionic acid in biological systems?

A1: Research on similar compounds, specifically 3,4-dimethoxyallylbenzene (eugenol methyl ether), suggests that metabolism primarily occurs through oxidation of the side chain. This leads to the formation of metabolites like 2-hydroxy-3-(3,4-dimethoxyphenyl)-propionic acid, 3,4-dimethoxybenzoic acid, and 3,4-dimethoxycinnamic acid. These metabolites are often excreted as glycine conjugates. [] Further research is needed to confirm if this compound follows similar metabolic pathways.

Q2: How does the structure of this compound relate to its activity as a phosphodiesterase 4 (PDE4) inhibitor?

A2: Studies exploring the structure-activity relationship (SAR) of this compound derivatives, specifically incorporating a phthalimide group, revealed that modifications on the phthalimide moiety significantly impacted PDE4 inhibitory activity. The introduction of a sulfone group and further optimization led to the discovery of Apremilast, a potent and orally active PDE4 inhibitor. [] This highlights the crucial role of specific structural modifications in enhancing the desired biological activity.

Q3: Can this compound be used as a building block for synthesizing other compounds with biological activity?

A3: Yes, this compound has proven to be a versatile starting material in organic synthesis. Researchers successfully synthesized a series of novel hybrid compounds by combining aza-brazilin and imidazole moieties with this compound as the core structure. [] These hybrid compounds exhibited promising cytotoxic activity against various human tumor cell lines, highlighting the potential of using this compound for developing novel therapeutic agents.

Q4: What is the standard molar enthalpy of sublimation for this compound?

A4: Using the Knudsen mass-loss effusion technique, the standard molar enthalpy of sublimation (ΔcrgmHo) for this compound was determined to be 102.5 ± 1.8 kJ/mol. This value was derived from the temperature dependence of vapor pressure measurements between 352.18 K and 366.16 K. []

Q5: Are there any known analytical techniques for characterizing and quantifying this compound?

A5: While specific analytical methods for this compound are not detailed in the provided research, standard techniques employed for similar organic compounds are likely applicable. These include spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H NMR and 13C NMR) and Infrared (IR) spectroscopy. [, , ] Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for separation and identification, especially in biological samples. []

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